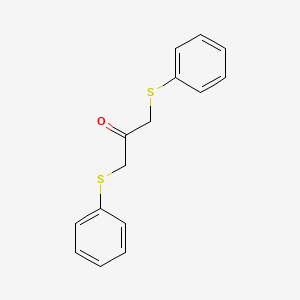

1,3-Bis(phenylsulfanyl)acetone

Description

Contextualization within Organosulfur Chemistry and Synthetic Methodology

Organosulfur compounds are integral to numerous areas of chemical science, from pharmaceuticals to materials. ontosight.aibeilstein-journals.org Within this broad class, 1,3-Bis(phenylsulfanyl)acetone stands out as a valuable synthetic intermediate. ontosight.ai The presence of sulfur atoms imparts distinct properties, influencing the acidity of adjacent protons and providing sites for further functionalization. wikipedia.org This makes it a key player in the construction of more complex molecular architectures. ontosight.ai

The synthesis of related α-thio ketones has been an area of active research. For instance, methods have been developed for the α-sulfenylation of carbonyl compounds, highlighting the importance of introducing sulfur moieties into organic molecules. acs.org The development of efficient synthetic routes to α-amino α-thio ketones further underscores the significance of this structural motif in organic synthesis. nih.gov The reactivity of the sulfur atoms in this compound allows for its participation in various reactions, including those that form carbon-carbon and carbon-heteroatom bonds. ontosight.aithieme-connect.de

Historical Development and Early Research Trajectories

The study of ketones and the introduction of substituents at the α-position have a long history in organic chemistry. Early research focused on understanding the fundamental reactivity of the C-H bonds adjacent to a carbonyl group, which are known to be more acidic than those in simple alkanes. wikipedia.org This enhanced acidity, due to the formation of a resonance-stabilized enolate ion, is a cornerstone of carbonyl chemistry. wikipedia.org

The synthesis of related structures, such as 1,3-diphenylacetone (B89425) derivatives, has been a subject of investigation for decades, with procedures developed for their preparation on a significant scale. researchgate.net While specific early research trajectories for this compound are not extensively documented in readily available literature, the foundational work on α-functionalization of ketones and the development of organosulfur chemistry as a whole provided the essential backdrop for its eventual synthesis and application. thieme-connect.deacs.org The exploration of reactions involving thiols and carbonyl compounds laid the groundwork for the synthesis and understanding of molecules like this compound. thieme-connect.de

Structural Features and Electronic Configuration in Relation to Reactivity Potential

The chemical behavior of this compound is intrinsically linked to its molecular structure. The central carbonyl group is trigonal planar, with bond angles around the carbonyl carbon of approximately 120°. wikipedia.org This carbonyl group is polar, with the oxygen atom being more electronegative than the carbon atom, rendering the carbon electrophilic and the oxygen nucleophilic. wikipedia.org

The two phenylsulfanyl groups attached at the α-positions to the carbonyl group are of paramount importance. The sulfur atoms, with their available lone pairs of electrons, can influence the electronic environment of the molecule. ontosight.ai The presence of these sulfur atoms can stabilize adjacent carbanions, a property that is synthetically valuable. britannica.com This stabilization facilitates deprotonation at the α-carbons, making this compound a useful precursor for generating nucleophiles for various synthetic transformations. wikipedia.org

Furthermore, the phenylsulfanyl groups themselves can be targets for chemical modification or can participate in cyclization reactions. tue.nl The interplay between the electrophilic carbonyl carbon and the nucleophilic potential at the α-carbons, modulated by the sulfur substituents, is the key to the diverse reactivity of this compound. ontosight.aiwikipedia.org

Interactive Data Table

Below is a table summarizing key information about this compound and related compounds.

| Compound Name | Molecular Formula | Key Application/Reaction | Reference |

| This compound | C15H14OS2 | Synthetic Intermediate | ontosight.ai |

| 1,3-Bis(phenylsulfonyl)acetone | C15H14O5S2 | SN2 reaction product | wright.edu |

| 1,3-dichloroacetone (B141476) | C3H4Cl2O | Starting material for SN2 reactions | wright.edu |

| Thiophenol | C6H6S | Reagent for introducing phenylsulfanyl groups | evitachem.com |

| 1,3-diphenylacetone | C15H14O | Symmetrical ketone derivative | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(phenylsulfanyl)propan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14OS2/c16-13(11-17-14-7-3-1-4-8-14)12-18-15-9-5-2-6-10-15/h1-10H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABISMPXQXBJJIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC(=O)CSC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

1,3 Bis Phenylsulfanyl Acetone As a Building Block in Complex Molecular Synthesis

Precursor in Heterocyclic Compound Synthesis

1,3-Bis(phenylsulfanyl)acetone, a β-ketosulfide, possesses a reactive 1,3-dicarbonyl surrogate framework that suggests its potential as a versatile precursor in the synthesis of various heterocyclic compounds. The presence of both a ketone and two α-phenylsulfanyl groups provides multiple reaction sites for cyclization and derivatization.

Derivatization to Pyrimidine and Thiazole (B1198619) Scaffolds (Contextual)

The synthesis of pyrimidines often involves the condensation of a 1,3-dielectrophilic three-carbon component with a dinucleophilic species containing an N-C-N fragment, such as an amidine. In this context, this compound could theoretically serve as the three-carbon building block. The central ketone would act as one electrophilic site, and the carbon atoms bearing the phenylsulfanyl groups could potentially be functionalized to serve as the other electrophilic sites, or the phenylsulfanyl groups themselves could act as leaving groups under certain conditions to facilitate cyclization.

For thiazole synthesis, the Hantzsch reaction is a cornerstone, typically involving the reaction of an α-haloketone with a thioamide. While this compound is not an α-haloketone, its α-carbon atoms are activated by the adjacent carbonyl group and the sulfur atoms. It is conceivable that under specific reaction conditions, these positions could undergo substitution or rearrangement, enabling a Hantzsch-type cyclization with a suitable thioamide to form a thiazole ring.

Potential Reaction Schemes:

| Heterocycle | General Reaction | Potential Role of this compound |

| Pyrimidine | Condensation of a 1,3-dicarbonyl compound with an amidine. | Serves as the 1,3-dicarbonyl equivalent. |

| Thiazole | Hantzsch synthesis: Reaction of an α-haloketone with a thioamide. | Potential precursor to a reactive intermediate for cyclization. |

Role in Carbon-Carbon Bond Forming Reactions

The activated methylene (B1212753) group flanked by two carbonyl-like functionalities (ketone and thioether linkages) in this compound suggests its utility in various carbon-carbon bond-forming reactions.

Utilization in Enamine-Activated Organocatalytic Conjugate Additions (Contextual)

Enamine catalysis is a powerful strategy for the asymmetric conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. In a typical reaction, a chiral secondary amine catalyst activates an aldehyde or ketone to form a nucleophilic enamine, which then adds to an electrophilic Michael acceptor.

While there are no specific reports on the use of this compound as a nucleophile in enamine-activated conjugate additions, β-ketosulfides, in general, can be deprotonated at the α-carbon to form a nucleophile. It is plausible that under basic conditions, this compound could act as a Michael donor. However, in the context of enamine catalysis, it is more likely that a derivative of this compound, for instance, an α,β-unsaturated version, would serve as the Michael acceptor, being activated by a chiral amine catalyst towards nucleophilic attack.

Intermediacy in Radical Reactions (Contextual)

The carbon-sulfur bonds in this compound could be susceptible to homolytic cleavage under radical conditions, suggesting its potential intermediacy in radical reactions. The generation of α-thio radicals from sulfides is a known process and can be initiated by various radical initiators.

These α-thio radicals are valuable intermediates in carbon-carbon bond formation, as they can add to alkenes and alkynes. It is therefore conceivable that this compound could serve as a precursor to a stabilized carbon-centered radical at the α-position upon homolytic cleavage of a C-S bond. This radical could then participate in intramolecular cyclizations if an appropriate unsaturated moiety is present in the molecule, or in intermolecular additions to form more complex structures.

Potential Radical Transformations:

| Reaction Type | Proposed Role of this compound |

| Radical Cyclization | Precursor to an α-thio radical that can undergo intramolecular cyclization. |

| Intermolecular Radical Addition | Source of a stabilized carbon-centered radical for addition to unsaturated systems. |

Contributions to Total Synthesis and Analogue Development

The utility of a building block in total synthesis and analogue development is demonstrated by its ability to be incorporated into complex molecular architectures and to be readily modified to generate a library of related compounds. While no specific total syntheses employing this compound have been reported, the functional groups present in the molecule offer several handles for synthetic transformations.

The ketone functionality can be subjected to a wide range of reactions, including reduction, olefination, and addition of various nucleophiles. The phenylsulfanyl groups can potentially be removed under reductive conditions to yield the corresponding des-sulfurated product or oxidized to sulfoxides and sulfones, which can then be used in elimination reactions or as chiral auxiliaries. This latent functionality makes this compound a potentially useful, albeit underexplored, building block for the synthesis of complex molecules and their analogues.

Synthesis and Exploration of 1,3 Bis Phenylsulfanyl Acetone Derivatives and Analogues

Modifications at the Carbonyl Position (e.g., Oximes, Hydrazones)

The carbonyl group in 1,3-Bis(phenylsulfanyl)acetone serves as a key reactive site for the synthesis of a variety of derivatives. Standard condensation reactions with nitrogen-based nucleophiles, such as hydroxylamine (B1172632) and hydrazine (B178648) derivatives, can be employed to generate the corresponding oximes and hydrazones. These reactions are fundamental in organic synthesis for converting ketones into new functional groups. nih.govarpgweb.com

The general synthesis of oximes involves the reaction of a ketone with hydroxylamine or its salt, often in a polar solvent like ethanol (B145695) and in the presence of a base. arpgweb.com The reaction's pH is a critical factor influencing the rate of formation. arpgweb.com Similarly, hydrazones are formed by reacting the ketone with hydrazine or substituted hydrazines. researchgate.net Microwave irradiation has been shown to be an effective method for accelerating the synthesis of oximes and hydrazones from β-keto sulfones. researchgate.net

While specific literature detailing the synthesis of the oxime and hydrazone of this compound is not abundant, the established reactivity of the ketone functional group suggests these derivatives are readily accessible. The formation of these imine-type compounds alters the electronic and steric properties of the central part of the molecule, providing a platform for further synthetic transformations or for studying structure-activity relationships in various chemical contexts.

Table 1: General Reactions for Carbonyl Modification

| Derivative Type | Reagents | General Conditions |

|---|---|---|

| Oxime | Hydroxylamine hydrochloride, Base (e.g., KOH, AcONa) | Ethanolic solution, Reflux or Microwave Irradiation |

Functionalization of the Phenyl Rings

A common strategy involves the multicomponent condensation of a 1,3-dicarbonyl compound, various aromatic aldehydes, and a thiol. This approach has been used to synthesize bis-diketone derivatives with various substituents on the aryl rings attached to the sulfur atom. researchgate.net By analogy, using substituted thiophenols in the synthesis of this compound would yield derivatives with functionalized phenyl rings.

Research on related bis(arylsulfanyl) compounds has demonstrated the synthesis of derivatives bearing a range of substituents on the phenyl rings. These modifications can significantly influence the compound's properties. researchgate.net

Table 2: Examples of Phenyl Ring Functionalization in Related Bis(arylsulfanyl) Structures

| Substituent | Position on Phenyl Ring |

|---|---|

| Fluoro (F) | para, meta |

| Chloro (Cl) | para |

| Bromo (Br) | para |

| Iodo (I) | para |

| Methyl (CH₃) | para |

| Methoxy (OCH₃) | para |

| Trifluoromethyl (CF₃) | para |

Data derived from syntheses of analogous bis(arylsulfanyl diketones). researchgate.net

Replacement of Phenylsulfanyl Groups with Other Thioether or Sulfonyl Moieties

The nature of the sulfur-linked groups can be altered to create a diverse family of analogues. This includes replacing the phenylsulfanyl groups with other aryl- or alkyl-thioethers or oxidizing the sulfide (B99878) to a sulfonyl group.

Replacement with Other Thioether Moieties: The synthesis of this compound analogues with different thioether groups can be readily accomplished by employing various thiols in the initial synthesis, which typically involves the reaction of a thiol with 1,3-dichloroacetone (B141476). This allows for the incorporation of a wide array of R-groups in the 1,3-bis(R-sulfanyl)acetone structure, including substituted aryl, heteroaryl, and alkyl moieties. For instance, studies on related structures have utilized thiols with furan (B31954) and thiophene (B33073) rings. researchgate.net

Replacement with Sulfonyl Moieties: A significant modification involves the oxidation of the sulfide linkages to sulfones, yielding 1,3-Bis(phenylsulfonyl)acetone. This transformation drastically changes the electronic properties and geometry around the sulfur atoms. The sulfonyl group is a strong electron-withdrawing group, which increases the acidity of the adjacent methylene (B1212753) protons. 1,3-Bis(phenylsulfonyl)acetone has been synthesized directly via an SN2 reaction between 1,3-dichloroacetone and sodium benzenesulfinate. wright.edu This sulfonyl analogue serves as a building block for further reactions, such as Knoevenagel-type condensations to form electron-deficient dienes like 1,3-bis(phenylsulfonyl)butadiene derivatives. openalex.orglookchem.com

Table 3: Comparison of Sulfide and Sulfone Analogues

| Compound | Functional Group | Synthesis Highlight | Key Property Difference |

|---|---|---|---|

| This compound | Thioether (Sulfide) | Reaction of thiophenol with 1,3-dichloroacetone | Less electron-withdrawing sulfide group |

Stereochemical Aspects in Derivative Synthesis

The synthesis of derivatives from this compound and its analogues can involve the formation of new stereocenters, making stereochemical control an important consideration. While the parent molecule is achiral, reactions at the carbonyl group or at the α-carbons can potentially create chiral centers.

For example, the reduction of the carbonyl group to a hydroxyl group generates a new stereocenter, leading to the formation of a chiral alcohol, 1,3-bis(phenylsulfanyl)propan-2-ol. The use of chiral reducing agents could, in principle, afford this product in an enantioselective manner.

Furthermore, in reactions involving derivatives, diastereoselectivity becomes a key issue. For instance, the synthesis of (Z)-1-[3-aryl-2-(phenylsulfanyl)-2-oxiranyl]-1-ethanones, which are structurally related β-keto sulfides, has been shown to proceed with diastereoselectivity. researchgate.net The stereochemical outcome in the synthesis of related β-hydroxy sulfoxide (B87167) dianions, which are used as chiral building blocks, is influenced by factors such as reaction time and the nature of the metal cation. luc.edu These examples highlight that the sulfur-containing moieties can play a crucial role in directing the stereochemical course of reactions in molecules of this class. While specific studies on the stereoselective synthesis of this compound derivatives are limited, the principles from related systems provide a framework for designing such synthetic routes.

Advanced Spectroscopic and Structural Elucidation for Reactivity Understanding

Application of Advanced NMR Techniques for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for elucidating the structure and dynamics of molecules in solution. auremn.org.brnih.gov For a conformationally flexible molecule like 1,3-Bis(phenylsulfanyl)acetone, advanced NMR techniques are indispensable for moving beyond simple structural assignment to a detailed analysis of its preferred shapes (conformations) and the spatial relationships between its atoms (stereochemistry).

The flexibility of this compound arises from rotation around several key single bonds: the two phenyl-sulfur (Ph-S) bonds, the two sulfur-carbon (S-CH₂) bonds, and the two carbon-carbon (CH₂-CO) bonds. The interplay of these rotational possibilities means the molecule does not exist in a single static shape but as a dynamic equilibrium of multiple conformers.

Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly suited for this analysis. NOESY detects through-space interactions between protons that are close to each other (typically within 5 Å), regardless of whether they are connected by bonds. By identifying these spatial proximities, a 3D model of the molecule's predominant conformation(s) in solution can be constructed. For instance, NOESY correlations between protons on the phenyl rings and the methylene (B1212753) (-CH₂-) protons would help define the orientation of the phenylsulfanyl groups relative to the central acetone (B3395972) backbone.

While specific experimental NOESY data for this compound is not available, the principles of conformational analysis can be applied. In related aryl ketone systems, dynamic NMR studies have been used to measure the energy barriers for rotation around the aryl-carbonyl bond, revealing how steric hindrance influences the molecule's shape. unibas.it Similar principles would apply here, where the size of the phenylsulfanyl groups would dictate the rotational freedom around the CH₂-CO bonds.

¹³C NMR spectroscopy provides complementary information about the electronic environment of each carbon atom. The chemical shifts are sensitive to conformational changes and substituent effects. acs.org Based on established chemical shift ranges for similar functional groups, a predicted ¹³C NMR spectrum can be compiled to serve as a reference for experimental work. oregonstate.edu

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Functional Group Type | Predicted Chemical Shift (ppm) | Notes |

| C=O | Ketone | ~200-210 | The carbonyl carbon is highly deshielded and appears far downfield. |

| -CH₂- | Methylene (α to C=O and S) | ~45-55 | Influenced by two electron-withdrawing groups (carbonyl and sulfur). |

| C (ipso) | Aromatic (S-substituted) | ~130-135 | The carbon directly attached to the sulfur atom. |

| C (ortho) | Aromatic | ~128-132 | Protons adjacent to the sulfur substituent. |

| C (meta) | Aromatic | ~129-130 | |

| C (para) | Aromatic | ~125-128 |

X-ray Crystallography in Determining Solid-State Molecular Architecture and Supramolecular Interactions

X-ray crystallography is the definitive method for determining the precise atomic arrangement of a molecule in its solid, crystalline state. wikipedia.orgnih.gov By diffracting X-rays off a single crystal, one can calculate a three-dimensional electron density map, which reveals the exact position of each atom, as well as bond lengths and angles. nih.gov

Although a crystal structure for this compound has not been reported, the technique would provide invaluable information on its solid-state conformation and the non-covalent forces that govern its crystal packing. In the solid state, the molecule would adopt a single, low-energy conformation, which may or may not be the same as the dominant conformation in solution.

Interactive Table: Potential Supramolecular Interactions in Crystalline this compound

| Interaction Type | Description | Typical Distance (Å) |

| π-π Stacking | Face-to-face or offset arrangement of aromatic rings. | 3.3 - 3.8 |

| C-H···π | Interaction between a C-H bond and the face of an aromatic ring. | 2.5 - 2.9 (H to ring centroid) |

| C-H···O | Weak hydrogen bond between a C-H group and the carbonyl oxygen. | 2.2 - 2.8 (H to O) |

| C-H···S | Weak hydrogen bond between a C-H group and a sulfur atom. | 2.6 - 3.0 (H to S) |

Spectroscopic Characterization to Support Mechanistic Hypotheses (e.g., IR, UV-Vis for functional group changes relevant to reactivity)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are workhorse techniques in mechanistic chemistry, allowing for the real-time monitoring of changes in functional groups and electronic systems during a reaction. nih.govlibretexts.org

Infrared (IR) Spectroscopy IR spectroscopy measures the vibrations of chemical bonds. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for identifying their presence or absence. For this compound, the most prominent and mechanistically informative peak would be the strong absorption corresponding to the C=O bond stretch. In typical acyclic ketones, this vibration occurs in the range of 1705-1725 cm⁻¹. mdpi.com

The position of this C=O peak is sensitive to its electronic environment. If, for example, this compound were to undergo a reaction involving the carbonyl group, such as a reduction to the corresponding secondary alcohol, IR spectroscopy would provide clear evidence of the transformation. The disappearance of the strong ketone peak at ~1715 cm⁻¹ and the appearance of a broad O-H stretching band around 3200-3600 cm⁻¹ would unambiguously confirm the conversion of the carbonyl functional group. This allows for straightforward reaction monitoring.

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy probes the electronic transitions within a molecule. uobabylon.edu.iq The absorption of UV or visible light promotes electrons from a lower energy orbital to a higher energy one. The structure of this compound features two main types of chromophores: the carbonyl group and the two phenyl rings.

The carbonyl group exhibits a relatively weak absorption corresponding to the promotion of a non-bonding electron (from an oxygen lone pair) to an anti-bonding π* orbital (an n→π* transition). For simple ketones like acetone, this transition occurs around 270-300 nm. masterorganicchemistry.com The two phenylsulfanyl moieties contain π-electron systems that give rise to more intense π→π* transitions, typically occurring at shorter wavelengths (below 270 nm).

UV-Vis spectroscopy is highly effective for studying reactions that alter the conjugation or electronic structure of the molecule. For instance, a reaction that extends conjugation would cause a bathochromic (red) shift to a longer absorption wavelength. uobabylon.edu.iq By monitoring the change in absorbance at a specific wavelength over time, the kinetics of a reaction can be determined, providing crucial data to support or refute a proposed reaction mechanism.

Interactive Table: Characteristic Spectroscopic Data for this compound

| Spectroscopy Type | Functional Group / Transition | Expected Position | Significance for Reactivity Studies |

| IR | C=O Stretch | ~1715 cm⁻¹ | Disappearance indicates reaction at the carbonyl (e.g., reduction). |

| IR | Aromatic C-H Stretch | >3000 cm⁻¹ | Confirms presence of phenyl rings. |

| IR | Aliphatic C-H Stretch | <3000 cm⁻¹ | Confirms presence of methylene groups. |

| UV-Vis | n→π | ~270-300 nm | Weak absorption characteristic of the C=O group. Changes can indicate reactions involving the carbonyl lone pairs. |

| UV-Vis | π→π | <270 nm | Strong absorptions from the phenyl rings. Changes indicate alterations to the aromatic system. |

Computational and Theoretical Chemistry Studies on 1,3 Bis Phenylsulfanyl Acetone Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 1,3-bis(phenylsulfanyl)acetone, DFT calculations would typically be employed to determine optimized molecular geometry, electronic properties, and predict reactivity.

A standard approach would involve selecting a suitable functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, cc-pVTZ) to perform geometry optimization, which locates the lowest energy arrangement of the atoms. From this, key electronic properties can be calculated.

Table 8.1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | - | Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| LUMO Energy | - | Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | - | Indicates chemical reactivity and electronic excitation energy. |

| Dipole Moment | - | Provides insight into the molecule's overall polarity. |

| Mulliken Atomic Charges | - | Estimates the partial charge distribution on each atom, identifying potential sites for nucleophilic or electrophilic attack. |

| Molecular Electrostatic Potential (MEP) Map | - | Visualizes the charge distribution, highlighting electron-rich (red) and electron-poor (blue) regions. |

Note: The values in this table are placeholders as specific computational data for this compound is not available in the reviewed literature.

These calculations would provide a foundational understanding of the molecule's intrinsic electronic characteristics and guide predictions about its behavior in chemical reactions.

Molecular Dynamics Simulations for Conformational Analysis and Reaction Pathway Modeling

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system, including conformational changes and the initial stages of reaction pathways. For this compound, MD simulations could reveal the flexibility of the molecule and the accessible conformations in different environments (e.g., in a vacuum or in a specific solvent).

The simulation would involve defining a force field (a set of parameters that describe the potential energy of the system) and then solving Newton's equations of motion for each atom. The resulting trajectory provides a movie-like depiction of the molecule's movements over time.

Analysis of this trajectory would identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its properties and reactivity. Furthermore, MD simulations can be used to model the approach of reactants and explore potential reaction pathways in a dynamic context.

Future Research Trajectories and Broader Academic Impact of 1,3 Bis Phenylsulfanyl Acetone Chemistry

Exploration of Novel Reactivity Patterns and Undiscovered Transformations

The reactivity of 1,3-Bis(phenylsulfanyl)acetone is ripe for further investigation, with the potential to uncover novel chemical transformations. Future research could focus on several key areas:

Cascade Reactions for Heterocycle Synthesis: The 1,3-dicarbonyl-like nature of this compound, masked by the thioether linkages, makes it an ideal candidate for cascade reactions to form complex heterocyclic systems. nih.govresearchgate.net Research could explore acid- or base-catalyzed intramolecular cyclizations, potentially followed by rearrangement or elimination of the phenylthio groups, to access novel thiophene (B33073), furan (B31954), or pyran derivatives. The development of one-pot multicomponent reactions involving this compound and various dienophiles or dinucleophiles could lead to a diverse library of heterocyclic compounds with potential biological activities. mdpi.com

Umpolung Reactivity: The acidic nature of the α-protons adjacent to the carbonyl group allows for deprotonation and subsequent nucleophilic attack, a well-established reactivity pattern. Future work could explore the umpolung (reactivity inversion) of the carbonyl carbon itself. This might be achieved through the formation of a dithioacetal at the carbonyl group, followed by deprotonation at the central carbon, creating a nucleophilic center for reactions with various electrophiles.

Transition-Metal-Catalyzed Cross-Coupling Reactions: The carbon-sulfur bonds in this compound could be activated by transition metal catalysts. Research into Kumada, Suzuki, or Sonogashira-type cross-coupling reactions at the α-positions could provide a novel method for C-C bond formation, leading to highly functionalized ketone derivatives. This would represent a significant expansion of the synthetic utility of this scaffold.

A summary of potential novel transformations is presented in Table 1.

| Reaction Type | Potential Reagents | Expected Product Class |

| Cascade Cyclization | Dienophiles, Dinucleophiles | Thiophenes, Furans, Pyrans |

| Umpolung Addition | Organolithium reagents, Electrophiles | Functionalized Ketones |

| Cross-Coupling | Grignard reagents, Boronic acids, Alkynes | α,α'-Disubstituted Ketones |

Application in Materials Science and Functional Molecule Design (Excluding direct material properties)

While the direct material properties are beyond the scope of this discussion, the synthesis of novel materials and functional molecules using this compound as a building block is a promising research avenue.

Precursors for Conjugated Polymers: The phenylthio groups can be precursors to more complex aromatic systems. Future research could involve the conversion of this compound into thiophene-containing monomers. Subsequent polymerization of these monomers could lead to novel conjugated polymers with potential applications in organic electronics. rsc.org The central ketone could be further functionalized to tune the electronic properties of the resulting polymer.

Synthesis of Macrocycles and Molecular Cages: The difunctional nature of this compound makes it an attractive starting material for the synthesis of macrocyclic structures. By reacting it with difunctional linkers under high-dilution conditions, novel crown ether analogues or more complex molecular cages could be assembled. These structures could have applications in host-guest chemistry and sensing.

Functional Dendrimer Cores: The central ketone can be used as a branching point for the synthesis of dendrimers. A multi-step synthesis starting from this compound could lead to a core structure from which dendritic wedges can be grown. The peripheral phenylthio groups could be further functionalized to introduce desired surface properties.

Integration with Biocatalysis and Enzyme-Mediated Transformations

The integration of enzymatic methods with the chemistry of this compound offers a green and highly selective approach to novel chiral molecules.

Enzymatic Reduction of the Carbonyl Group: The prochiral ketone of this compound is an ideal substrate for asymmetric reduction by ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). researchgate.netgoogle.com Future research should focus on screening a wide range of microorganisms or isolated enzymes to find catalysts that can reduce the carbonyl group with high enantioselectivity. researchgate.net This would provide efficient access to chiral 1,3-bis(phenylsulfanyl)propan-2-ol, a valuable building block for asymmetric synthesis. The stereochemical outcome (R or S) could potentially be controlled by selecting the appropriate enzyme. researchgate.net

Enzymatic Oxidation of Thioethers: While challenging, the selective enzymatic oxidation of one or both of the thioether linkages to sulfoxides or sulfones could be explored. This would generate chiral sulfoxides, which are important auxiliaries and ligands in asymmetric synthesis. Enzymes such as chloroperoxidase or engineered P450 monooxygenases could be investigated for this purpose.

A summary of potential biocatalytic transformations is presented in Table 2.

| Enzyme Class | Transformation | Potential Product |

| Ketoreductase (KRED) | Asymmetric reduction of ketone | (R)- or (S)-1,3-Bis(phenylsulfanyl)propan-2-ol |

| Alcohol Dehydrogenase (ADH) | Asymmetric reduction of ketone | (R)- or (S)-1,3-Bis(phenylsulfanyl)propan-2-ol |

| Monooxygenase (e.g., P450) | Selective oxidation of sulfur | Chiral 1-(phenylsulfinyl)-3-(phenylsulfanyl)acetone |

Development of Asymmetric Synthetic Approaches

Beyond biocatalysis, the development of small-molecule-based asymmetric methods for transformations involving this compound is a critical area for future research.

Asymmetric Hydrogenation: The use of chiral transition metal catalysts for the asymmetric hydrogenation of the ketone would provide a chemical alternative to enzymatic reduction. nih.gov Catalysts based on ruthenium, rhodium, or iridium complexed with chiral ligands could be investigated to achieve high enantioselectivity.

Catalytic Asymmetric Aldol (B89426) and Michael Additions: The enolizable nature of this compound makes it a suitable nucleophile for asymmetric aldol or Michael reactions. The development of chiral catalysts, such as proline derivatives or chiral metal complexes, that can control the stereochemistry of these additions would significantly expand the synthetic utility of this compound. acs.org

Kinetic Resolution: If a racemic mixture of a derivative of this compound is prepared, kinetic resolution using chiral catalysts or reagents could be employed to separate the enantiomers. For example, a chiral acylating agent could selectively react with one enantiomer of the corresponding alcohol, allowing for the separation of the unreacted enantiomer.

Expansion of its Role in Complex Natural Product and Pharmaceutical Intermediate Synthesis

The unique functionality of this compound makes it a potentially valuable building block in the total synthesis of complex natural products and the preparation of pharmaceutical intermediates. nih.govnih.gov

As a Latent 1,3-Diketone Synthon: The two phenylthio groups can be viewed as protecting groups for a 1,3-dicarbonyl moiety. ijpras.com This functionality is present in numerous natural products. Future synthetic strategies could utilize this compound to introduce this motif, with the phenylthio groups being removed late in the synthesis to reveal the desired diketone.

In Cascade Reactions for Polycyclic Systems: The ability to undergo cascade reactions could be exploited in the synthesis of complex polycyclic natural products. rsc.org20.210.105researchgate.net A carefully designed reaction sequence could use this compound to rapidly assemble the core structure of a target molecule in a single step.

Precursor for Bioactive Sulfur-Containing Compounds: Many pharmaceuticals and natural products contain sulfur. This compound could serve as a starting point for the synthesis of such compounds. For instance, derivatives of this molecule have shown cytotoxic activity. nih.gov Further elaboration of this scaffold could lead to new drug candidates. The α-keto amide moiety, which could potentially be synthesized from derivatives of this compound, is a privileged motif in medicinal chemistry. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 1,3-Bis(phenylsulfanyl)acetone, and how do reaction parameters influence yield and purity?

- The compound is synthesized via nucleophilic substitution (SN2) reactions between 1,3-dichloroacetone and thiophenol derivatives. Key parameters include solvent polarity (e.g., DMF or THF), reaction temperature (50–80°C), and stoichiometric ratios of reactants. Purification typically involves column chromatography or recrystallization to achieve >95% purity. Comparative studies suggest that inert atmospheres (N₂/Ar) minimize oxidation of thiol intermediates .

Q. How can researchers effectively characterize this compound, and what methods resolve spectral data discrepancies?

- Spectroscopy : ¹H/¹³C NMR confirms the thioether linkages (δ 2.8–3.2 ppm for CH₂-S) and ketone moiety (δ 205–210 ppm in IR). Mass spectrometry (ESI-MS) validates the molecular ion peak [M+H]⁺ at m/z 275. X-ray crystallography resolves stereoelectronic effects, as demonstrated in the sulfonyl analog (1,3-bis(phenylsulfonyl)acetone), where crystal packing reveals planarity influenced by sulfur lone pairs . Discrepancies in NMR integration (e.g., split peaks) may arise from rotameric equilibria; variable-temperature NMR or DFT calculations can clarify dynamic behavior .

Q. What are the key considerations for ensuring the stability of this compound during storage and reactions?

- The compound is sensitive to oxidation (forming sulfoxides/sulfones) and UV light. Store under inert gas at −20°C in amber vials. In reactions, avoid strong oxidizing agents (e.g., H₂O₂, KMnO₄) unless intentional. Stability assays (TGA/DSC) show decomposition >200°C, making it suitable for high-temperature applications like polymer synthesis .

Advanced Research Questions

Q. How do the electronic properties of the phenylsulfanyl groups influence the compound’s reactivity in cyclization or condensation reactions?

- The thioether groups act as electron donors via resonance, activating the ketone toward nucleophilic attack. In [3+3] cyclizations (e.g., with dienophiles), this enhances regioselectivity for six-membered ring formation. Computational studies (DFT) reveal reduced LUMO energy at the carbonyl, facilitating enolate formation. Contrastingly, sulfonyl analogs (electron-withdrawing) exhibit lower reactivity in such annulations .

Q. What experimental strategies mitigate challenges in synthesizing derivatives, such as unexpected byproducts or low reactivity?

- Byproduct mitigation : Use scavengers (e.g., molecular sieves) to trap water in condensation reactions. Low reactivity : Employ phase-transfer catalysts (e.g., TBAB) in biphasic systems. For example, attempts to condense this compound with benzil failed due to steric hindrance; switching to smaller diketones (e.g., acetylacetone) improved yields .

Q. How is this compound utilized in synthesizing complex heterocycles via cyclization reactions?

- The compound serves as a bis-electrophile in annulations. For instance, reacting with 1,3-dianionic species (e.g., enolates) yields functionalized phenols or indenes. A recent study achieved 78% yield in forming 3-aryl-5-thiomethylphenols via base-mediated [3+3] cyclization, highlighting its versatility in constructing fused-ring systems .

Q. What are the comparative reactivity profiles between this compound and its sulfonyl/sulfonic analogs?

- Thioether vs. sulfonyl : Sulfonyl groups (electron-withdrawing) reduce ketone electrophilicity, making sulfonylacetones less reactive in nucleophilic additions but more stable toward oxidation. Synthetic flexibility : Thioether derivatives are preferable for metal-catalyzed couplings (e.g., Pd-mediated C–S bond formation), while sulfonyl analogs excel in photochemical applications due to enhanced UV stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.